molecular formula C21H44ClNO3 B14220356 2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride CAS No. 824937-37-3

2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride

Cat. No.: B14220356
CAS No.: 824937-37-3
M. Wt: 394.0 g/mol
InChI Key: OQXOZYUKKQEKOH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride is a chemical compound with the molecular formula C21H43NO3. This compound is known for its unique structure, which includes a dimethylamino group and a hexadecyl carbonate ester. It is often used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with hexadecyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(Dimethylamino)ethanol+Hexadecyl chloroformate2-(Dimethylamino)ethyl hexadecyl carbonate\text{2-(Dimethylamino)ethanol} + \text{Hexadecyl chloroformate} \rightarrow \text{2-(Dimethylamino)ethyl hexadecyl carbonate} 2-(Dimethylamino)ethanol+Hexadecyl chloroformate→2-(Dimethylamino)ethyl hexadecyl carbonate

The reaction is usually conducted in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and emulsifiers .

Properties

CAS No.

824937-37-3

Molecular Formula

C21H44ClNO3

Molecular Weight

394.0 g/mol

IUPAC Name

2-(dimethylamino)ethyl hexadecyl carbonate;hydrochloride

InChI

InChI=1S/C21H43NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21(23)25-20-18-22(2)3;/h4-20H2,1-3H3;1H

InChI Key

OQXOZYUKKQEKOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OCCN(C)C.Cl

Origin of Product

United States

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